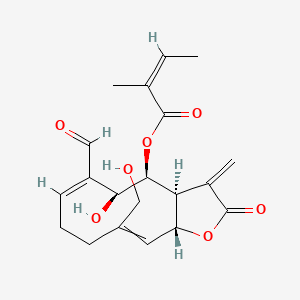

(2E)-Leocarpinolide F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24O7 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8?,14-7-/t15-,16+,17+,18+/m1/s1 |

InChI Key |

RGDZQGAEJIRTEC-RJBZGIITSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C=C(CC/C=C(\[C@@H]1O)/C=O)CO)OC(=O)C2=C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of (2E)-Leocarpinolide F?

Information regarding the chemical structure, quantitative data, and experimental protocols for "(2E)-Leocarpinolide F" is not available in publicly accessible scientific literature and chemical databases.

An extensive search of chemical and biological databases, as well as the scientific literature, yielded no results for a compound named "this compound". The searches consistently retrieved information for a related compound, Leocarpinolide B, which has been studied for its anti-inflammatory properties.

This lack of information suggests several possibilities:

-

Typographical Error: The name "this compound" may be a typographical error in the user's request. It is possible that another compound, such as Leocarpinolide B, was intended.

-

Novel or Undisclosed Compound: "this compound" could be a very recently discovered compound for which the structure and associated data have not yet been published. Alternatively, it may be a compound synthesized as part of a proprietary drug discovery program with no publicly available information.

-

Rare or Obscure Compound: The compound may exist but is of such limited scientific interest that its properties have not been characterized or indexed in major databases.

Without the fundamental chemical structure of "this compound", it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations. Further investigation would require clarification of the compound's name or access to a primary source document that describes its isolation or synthesis.

(2E)-Leocarpinolide F: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

Abstract

(2E)-Leocarpinolide F is a germacrane-type sesquiterpenoid that has been isolated from the plant Sigesbeckia orientalis. Its discovery is part of ongoing research into the diverse phytochemical landscape of this traditional medicinal herb. The isolation and structural elucidation of this compound have been accomplished through a series of chromatographic and spectroscopic techniques. This technical guide provides a detailed account of the discovery, natural sources, experimental protocols for isolation and structure determination, and the known biological activities of this compound. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a natural product identified and isolated from Sigesbeckia orientalis, a plant belonging to the Asteraceae family. This herb has a history of use in traditional medicine. The discovery of this compound was the result of phytochemical investigations aiming to identify bioactive constituents from this plant species. Specifically, it was isolated from the aerial parts of Sigesbeckia orientalis. A related compound, Leocarpinolide F, was also reported from the same plant species in earlier studies.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the aerial parts of Sigesbeckia orientalis involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Plant Material and Extraction: The aerial parts of Sigesbeckia orientalis are collected, dried, and pulverized. The powdered plant material is then extracted with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which typically contains compounds of intermediate polarity like sesquiterpenoids, is selected for further separation.

Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar components are pooled.

Purification: The semi-purified fractions are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

DOT source for the isolation workflow diagram

Structure Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

Spectroscopic Methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign the proton and carbon signals.

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is employed to determine the absolute configuration of the molecule.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.40 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | Specific values are reported in the primary literature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data are typically recorded in CDCl₃ or similar solvent, and chemical shifts (δ) are given in ppm)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 50.8 | 11 | 138.8 |

| 2 | 135.5 | 12 | 125.7 |

| 3 | 141.2 | 13 | 12.1 |

| 4 | 150.2 | 14 | 16.7 |

| 5 | 82.1 | 15 | 60.8 |

| 6 | 78.9 | 1' | 167.2 |

| 7 | 50.1 | 2' | 127.8 |

| 8 | 75.3 | 3' | 138.5 |

| 9 | 134.2 | 4' | 15.9 |

| 10 | 129.5 | 5' | 20.5 |

Note: The specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents a typical dataset.

Table 3: ¹H NMR Spectroscopic Data for this compound (Data are typically recorded in CDCl₃ or similar solvent, and chemical shifts (δ) are given in ppm, with coupling constants (J) in Hz)

| Position | δh (ppm, mult., J in Hz) |

| 1 | 3.25 (m) |

| 2 | 5.60 (d, 9.5) |

| 5 | 4.85 (d, 9.0) |

| 6 | 4.20 (t, 9.0) |

| 7 | 2.80 (m) |

| 8 | 5.40 (d, 9.5) |

| 9 | 5.10 (d, 10.0) |

| 12 | 6.10 (q, 7.0) |

| 13 | 1.85 (d, 7.0) |

| 14 | 1.90 (s) |

| 15a | 4.30 (d, 12.0) |

| 15b | 4.15 (d, 12.0) |

| 2' | 6.05 (qq, 7.0, 1.5) |

| 4' | 1.80 (d, 7.0) |

| 5' | 1.82 (d, 1.5) |

Note: This table presents a representative set of proton NMR data. For complete and precise assignments, the original research articles should be consulted.

Biological Activity

Cytotoxic Activity

This compound, along with other related germacrane-type sesquiterpenoids isolated from Sigesbeckia orientalis, has been evaluated for its cytotoxic activity against various human cancer cell lines. The cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 4: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Human lung adenocarcinoma | > 40 |

| MDA-MB-231 | Human breast adenocarcinoma | > 40 |

Note: The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. Higher values suggest lower cytotoxicity.

The available data suggests that this compound exhibits weak cytotoxic activity against the tested cell lines compared to other sesquiterpenoids isolated from the same plant. For instance, compounds with an 8-methacryloxy group have been reported to show stronger cytotoxicity.

Logical Relationships in Cytotoxicity Assessment

The assessment of the cytotoxic potential of a newly isolated natural product like this compound follows a logical experimental progression. This begins with the in vitro testing against a panel of cancer cell lines to determine its potency and selectivity.

DOT source for the cytotoxicity assessment diagram

Conclusion

This compound is a structurally characterized sesquiterpenoid from Sigesbeckia orientalis. Its isolation and characterization have contributed to the understanding of the chemical diversity of this plant. While the cytotoxic activity of this compound itself appears to be modest, the study of this and related compounds is valuable for structure-activity relationship studies, which can inform the development of more potent analogues for therapeutic applications. Further research is warranted to explore other potential biological activities of this natural product.

The Biosynthesis of Leocarpinolide Compounds in Sigesbeckia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leocarpinolides, a class of ent-kaurane diterpenoids isolated from Sigesbeckia species, have garnered significant interest for their potent anti-inflammatory and other pharmacological activities. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of leocarpinolides, drawing upon established knowledge of terpenoid biosynthesis in the Asteraceae family. It details a plausible enzymatic cascade, from the primary precursor geranylgeranyl pyrophosphate (GGPP) to the intricate oxidized structure of leocarpinolide B. Furthermore, this document outlines detailed experimental protocols for the identification and functional characterization of the key enzymes involved, including diterpene synthases and cytochrome P450 monooxygenases. Quantitative data from related pathways are summarized to provide a comparative context. Visual diagrams generated using the DOT language are provided to illustrate the proposed pathways and experimental workflows, offering a clear and in-depth resource for researchers in natural product biosynthesis and drug discovery.

Introduction

The genus Sigesbeckia, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, prominently featuring sesquiterpenoids and diterpenoids. Among these, the ent-kaurane diterpenoids, including the leocarpinolide compounds, are of particular interest due to their significant therapeutic potential. Leocarpinolide B, for instance, has demonstrated notable anti-inflammatory effects. The complex, stereochemically rich structure of these molecules makes their chemical synthesis challenging and economically unviable. Therefore, elucidating the biosynthetic pathway in their native plant producers is paramount for enabling alternative production strategies, such as metabolic engineering in microbial or plant hosts.

This guide synthesizes the current understanding of diterpenoid biosynthesis to propose a detailed pathway for leocarpinolide formation in Sigesbeckia. It serves as a technical resource, providing not only a theoretical framework but also practical experimental methodologies for its investigation.

Proposed Biosynthetic Pathway of Leocarpinolide B

While the complete biosynthetic pathway of leocarpinolide B in Sigesbeckia has not been empirically determined, a plausible route can be postulated based on the well-established biosynthesis of other ent-kaurane diterpenoids, such as gibberellins. The pathway can be conceptually divided into two main stages: the formation of the core ent-kaurane skeleton and the subsequent oxidative modifications.

Stage 1: Formation of the ent-Kaurane Skeleton

The biosynthesis of all diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The formation of the tetracyclic ent-kaurane skeleton is catalyzed by a two-step cyclization reaction involving two distinct types of diterpene synthases (diTPSs).

-

From GGPP to ent-Copalyl Diphosphate (B83284) (ent-CPP): A class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP to the bicyclic intermediate, ent-CPP.

-

From ent-CPP to ent-Kaurene (B36324): A class I diTPS, ent-kaurene synthase (KS), then facilitates the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.

Stage 2: Oxidative Modifications of ent-Kaurene

Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), are required to produce the highly functionalized leocarpinolide B. These P450s are typically located on the endoplasmic reticulum.

-

ent-Kaurene to ent-Kaurenoic Acid: The first series of oxidations occur at the C-19 methyl group of ent-kaurene. A multifunctional P450, ent-kaurene oxidase (KO), sequentially oxidizes the C-19 methyl group to a hydroxymethyl, then to an aldehyde, and finally to a carboxylic acid, yielding ent-kaurenoic acid.

-

Hydroxylations of ent-Kaurenoic Acid: Subsequent modifications of ent-kaurenoic acid are proposed to be catalyzed by a series of specific P450s to introduce hydroxyl groups at various positions on the ent-kaurane ring, leading to the structure of leocarpinolide B. Based on the structure of leocarpinolide B, hydroxylations are predicted to occur at C-7, C-11, and C-14. The precise order of these hydroxylations is currently unknown and may involve several distinct P450 enzymes, likely belonging to the CYP71 and CYP76 families, which are known to be involved in diterpenoid metabolism.[1][2][3][4]

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for the enzymes in the leocarpinolide biosynthetic pathway in Sigesbeckia are not yet available. However, kinetic parameters for homologous enzymes from other plant species can provide a valuable reference point for researchers.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| ent-Kaurene Oxidase (CYP701A3) | Arabidopsis thaliana | ent-Kaurene | 2 | Not Reported | [5] |

| ent-Kaurenoic Acid Oxidase (CYP88A) | Gibberella fujikuroi | ent-Kaurenoic Acid | Not Reported | Not Reported | [6] |

Note: The catalytic efficiency of P450 enzymes can be highly dependent on the specific cytochrome P450 reductase (CPR) partner and the expression system used.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for leocarpinolide requires the identification and functional characterization of the involved enzymes. The following protocols provide detailed methodologies for these key experiments.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful method for identifying candidate genes.

-

RNA Extraction and Sequencing: Extract total RNA from Sigesbeckia tissues known to accumulate leocarpinolides (e.g., leaves, roots). Perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the RNA-Seq reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) to identify putative diterpene synthases and cytochrome P450s.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the identified candidate genes with known diTPSs and P450s from other plant species to classify them into functional families (e.g., CPS, KS, CYP71, CYP76).

Functional Characterization of Diterpene Synthases

The function of candidate diTPSs can be determined through heterologous expression and in vitro enzyme assays.

-

Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate CPS and KS genes from Sigesbeckia cDNA.

-

Clone the amplified sequences into an E. coli expression vector (e.g., pET-28a).

-

Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

in vitro Enzyme Assays:

-

CPS Assay: Incubate the purified candidate CPS protein with GGPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT). After incubation, treat the reaction mixture with alkaline phosphatase to dephosphorylate the product ent-CPP to ent-copalol. Extract the product with an organic solvent (e.g., hexane) and analyze by GC-MS.

-

KS Assay: Incubate the purified candidate KS protein with ent-CPP (generated in situ by a CPS or supplied exogenously) in a similar buffer as the CPS assay. Extract the product, ent-kaurene, with an organic solvent and analyze by GC-MS.

-

Functional Characterization of Cytochrome P450s

The function of candidate P450s is typically assessed through heterologous expression in a eukaryotic system, such as yeast, which possesses the necessary membrane infrastructure and redox partners.

-

Cloning and Heterologous Expression in Yeast:

-

Amplify the full-length coding sequences of candidate P450 genes from Sigesbeckia cDNA.

-

Clone the amplified sequences into a yeast expression vector (e.g., pYES-DEST52).

-

Co-transform the P450 expression construct and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

-

Induce protein expression by growing the yeast in a galactose-containing medium.

-

-

in vivo and in vitro Enzyme Assays:

-

in vivo Feeding Studies: Add the putative substrate (e.g., ent-kaurene or ent-kaurenoic acid) to the culture of the expressing yeast. After a period of incubation, extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS or GC-MS to identify the hydroxylated products.

-

in vitro Microsome Assays: Prepare microsomes from the expressing yeast cells. Incubate the microsomes with the putative substrate and NADPH in a suitable buffer. Extract and analyze the products as described for the in vivo assays.

-

Conclusion

The biosynthesis of leocarpinolides in Sigesbeckia represents a fascinating example of the intricate chemical diversification of natural products. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway, based on the well-characterized biosynthesis of ent-kaurane diterpenoids, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the key biosynthetic genes and enzymes. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of these valuable medicinal compounds through synthetic biology approaches, ultimately benefiting the fields of medicine and pharmacology.

References

- 1. CYP76 family - Wikipedia [en.wikipedia.org]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Genome-Wide Identification and Characterization of Diterpenoid Pathway CYPs in Andrographis paniculata and Analysis of Their Expression Patterns under Low Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2E)-Leocarpinolide F: A Technical Overview

Disclaimer: As of December 2025, specific spectroscopic data for (2E)-Leocarpinolide F is not available in the public domain. This guide presents a comprehensive analysis of a closely related and structurally representative compound, 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol , a sesquiterpenoid isolated from Chrysanthemum indicum. This information is intended to provide researchers, scientists, and drug development professionals with a technical framework for the spectroscopic analysis of similar eudesmane-type sesquiterpenoids.

Introduction

Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic data and analytical workflow for a representative eudesmane (B1671778) sesquiterpenoid, offering valuable insights for the characterization of new and existing compounds in this class.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol.

Table 1: ¹H NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.44 | dd | 12.0, 4.4 |

| 2α | 2.23 | m | |

| 2β | 1.51 | m | |

| 3 | 4.15 | t | 2.8 |

| 5 | 1.85 | m | |

| 6α | 1.65 | m | |

| 6β | 1.45 | m | |

| 7 | 2.52 | m | |

| 8α | 2.10 | m | |

| 8β | 1.95 | m | |

| 9α | 1.80 | m | |

| 9β | 1.55 | m | |

| 12a | 4.90 | s | |

| 12b | 4.85 | s | |

| 14 | 0.85 | d | 7.0 |

| 15a | 4.80 | s | |

| 15b | 4.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (100 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 77.1 | CH |

| 2 | 35.5 | CH₂ |

| 3 | 68.2 | CH |

| 4 | 149.5 | C |

| 5 | 50.1 | CH |

| 6 | 24.5 | CH₂ |

| 7 | 45.3 | CH |

| 8 | 22.8 | CH₂ |

| 9 | 38.9 | CH₂ |

| 10 | 37.2 | C |

| 11 | 148.9 | C |

| 12 | 109.8 | CH₂ |

| 13 | 20.9 | CH₃ |

| 14 | 15.8 | CH₃ |

| 15 | 106.5 | CH₂ |

Table 3: Mass Spectrometry Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol

| Technique | Ion | [M+H]⁺ | Calculated Mass |

| HRESIMS | [M – H₂O + H]⁺ | 219.1750 | 219.1743 |

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of eudesmane sesquiterpenoids, based on established procedures.

3.1. Isolation of the Compound

-

Extraction: The air-dried and powdered plant material (e.g., flowers of Chrysanthemum indicum) is extracted exhaustively with a suitable solvent such as 95% ethanol (B145695) at room temperature.

-

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry:

-

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

The accurate mass measurement allows for the determination of the elemental composition of the molecule.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product.

Caption: Workflow for Natural Product Spectroscopic Analysis.

An In-depth Technical Guide on the In Vitro Biological Activity Screening of Leocarpinolide B

Disclaimer: Initial literature searches for "(2E)-Leocarpinolide F" did not yield specific biological activity data. The following guide is based on the available research for a closely related and well-studied compound, Leocarpinolide B (LB) , which exhibits significant anti-inflammatory properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the in vitro screening of this class of compounds.

Leocarpinolide B, a sesquiterpene lactone, has been the subject of multiple studies to elucidate its mechanism of action and therapeutic potential, particularly in inflammatory conditions. This guide provides a detailed overview of its in vitro biological activities, experimental protocols for its screening, and visual representations of the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Leocarpinolide B have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency across different assays.

Table 1: Inhibitory Effects of Leocarpinolide B on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of LB | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Not specified | Potent Inhibition | [1][2][3] |

| Prostaglandin E2 (PGE2) | Not specified | Potent Inhibition | [1][2] |

| Interleukin-6 (IL-6) | Not specified | Potent Inhibition | [1][2] |

| Tumor Necrosis Factor-α (TNF-α) | Not specified | Potent Inhibition | [1][2] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Not specified | Potent Inhibition | [1][2] |

Table 2: Effects of Leocarpinolide B on IL-1β-Induced Responses in Human Synovial SW982 Cells

| Biological Response | Concentration of LB (µM) | Observation | Reference |

| IL-6 Secretion | 5, 10, 20 | Dose-dependent inhibition | [4][5] |

| IL-8 Secretion | 5, 10, 20 | Dose-dependent inhibition | [4] |

| Cell Proliferation | 5, 10, 20 | Notable attenuation | [4][6] |

| Cell Migration | 5, 10, 20 | Notable attenuation | [4][6] |

| Cell Invasion | 5, 10, 20 | Notable attenuation | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the in vitro anti-inflammatory activity of Leocarpinolide B.

1. Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophages): A standard cell line for studying inflammation. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

SW982 (Human Synovial Sarcoma Cells): Used as a model for rheumatoid arthritis research. These cells are cultured under similar conditions to RAW264.7 cells.

-

-

Compound Preparation: Leocarpinolide B is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

-

Stimulation:

-

For RAW264.7 cells, inflammation is typically induced by treatment with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

For SW982 cells, Interleukin-1β (IL-1β) (e.g., 20 ng/mL) is used to mimic inflammatory conditions in the synovium.[4]

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Leocarpinolide B for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

-

3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 in the cell culture supernatant.

-

Procedure:

-

Seed RAW264.7 or SW982 cells in a 24-well plate and culture overnight.

-

Pre-treat the cells with Leocarpinolide B at desired concentrations for 1-2 hours.

-

Stimulate the cells with either LPS (for RAW264.7) or IL-1β (for SW982) and incubate for 24 hours.[4]

-

Collect the supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α, IL-8).

-

The concentration of the cytokine is determined by comparison with a standard curve.

-

4. Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cells, a key process in inflammation and cancer metastasis.

-

Procedure:

-

Grow SW982 cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]

-

Wash the cells with Phosphate Buffered Saline (PBS) to remove detached cells.

-

Treat the cells with fresh medium containing IL-1β and different concentrations of Leocarpinolide B.[4]

-

Capture images of the scratch at 0 hours and after a specific time period (e.g., 24 or 48 hours).[4]

-

The rate of cell migration is quantified by measuring the closure of the wound area over time.

-

5. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as NF-κB and Nrf2.

-

Procedure:

-

Treat cells with Leocarpinolide B and the appropriate stimulus (LPS or IL-1β) for a designated time.

-

Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, Nrf2, HO-1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular pathways modulated by Leocarpinolide B.

Caption: General workflow for in vitro screening of Leocarpinolide B.

Caption: Inhibition of the NF-κB pathway by Leocarpinolide B.

Caption: Activation of the Nrf2 pathway by Leocarpinolide B.

References

- 1. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Leocarpinolide B Attenuates Collagen Type II-Induced Arthritis by Inhibiting DNA Binding Activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of (2E)-Leocarpinolide F: A Technical Guide to Putative Cytotoxicity Studies

For Immediate Release

This technical guide addresses the current state of knowledge regarding the preliminary cytotoxicity of (2E)-Leocarpinolide F. Extensive searches of peer-reviewed scientific literature and public databases have revealed a significant finding: as of the date of this publication, there are no available studies on the cytotoxic effects of this compound.

The focus of current research has been on a related isomer, Leocarpinolide B (LB), primarily investigating its anti-inflammatory properties. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals by outlining established methodologies and potential signaling pathways that could be integral to future preliminary cytotoxicity studies of this compound. The information presented herein is based on general principles of natural product cytotoxicity screening and the limited data available for the closely related Leocarpinolide B.

Context from a Related Compound: Leocarpinolide B

While no direct cytotoxicity data exists for this compound, studies on Leocarpinolide B provide a preliminary indication of the potential cytotoxicity profile of this class of compounds. Research has shown that Leocarpinolide B exhibited no significant cytotoxicity at concentrations up to 20 µM in RAW264.7 macrophage and SW982 synovial cells.[1][2] This suggests that leocarpinolides may have a favorable therapeutic window, a crucial aspect for further drug development.

Proposed Methodologies for Cytotoxicity Assessment

Should this compound become available for study, a standard battery of in vitro assays would be necessary to determine its cytotoxic potential. The following protocols are standard in the field of natural product drug discovery.

Cell Viability and Proliferation Assays

The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability.

Table 1: Quantitative Data from Hypothetical Cell Viability Assays

| Cell Line | Assay Type | Time Point (hr) | IC₅₀ (µM) | Observations |

| Human Cancer Cell Line (e.g., A549, HeLa, MCF-7) | MTT Assay | 24 | Data Not Available | Initial screening for metabolic activity. |

| Human Cancer Cell Line (e.g., A549, HeLa, MCF-7) | MTT Assay | 48 | Data Not Available | Assessment of time-dependent effects. |

| Human Cancer Cell Line (e.g., A549, HeLa, MCF-7) | MTT Assay | 72 | Data Not Available | Long-term exposure effects. |

| Normal Human Cell Line (e.g., hTERT-RPE1) | Trypan Blue Exclusion | 48 | Data Not Available | Assessment of membrane integrity and selectivity. |

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Investigating the Mechanism of Action: Potential Signaling Pathways

Should this compound demonstrate cytotoxic activity, the next critical step is to elucidate its mechanism of action. Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death).

Apoptosis Induction

Key indicators of apoptosis include morphological changes, DNA fragmentation, and the activation of caspases.

Table 2: Hypothetical Data for Apoptosis Induction

| Assay | Marker | Method | Result |

| Annexin V/PI Staining | Phosphatidylserine externalization | Flow Cytometry | Data Not Available |

| Caspase-3/7 Activity | Caspase activation | Luminescence Assay | Data Not Available |

| DNA Fragmentation | DNA laddering | Gel Electrophoresis | Data Not Available |

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Cell Treatment: Treat cells with this compound at its determined IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

The induction of apoptosis is often mediated by complex signaling cascades. Based on the known mechanisms of other cytotoxic natural products, the following pathways are plausible targets for investigation.

Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

References

(2E)-Leocarpinolide F: A Technical Whitepaper on its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for (2E)-Leocarpinolide F. This hypothesis is extrapolated from extensive research conducted on the closely related compound, Leocarpinolide B. Direct experimental validation for this compound is pending.

Introduction

This compound is a member of the sesquiterpene lactone class of natural products. While specific research on the (2E) isomer is limited, its structural analog, Leocarpinolide B, has been identified as a potent anti-inflammatory and antioxidant agent.[1][2] Leocarpinolide B is isolated from Sigesbeckia Herba, a plant traditionally used in medicine for rheumatism.[1][2][3][4] This technical guide will detail the hypothesized mechanism of action of this compound based on the established activities of Leocarpinolide B, focusing on its potential role in modulating key inflammatory signaling pathways. The primary proposed targets are the NF-κB and Nrf2 pathways, both critical regulators of the inflammatory response.

Hypothesized Mechanism of Action

The central hypothesis is that this compound, like Leocarpinolide B, exerts its anti-inflammatory effects through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses. In pathological conditions such as rheumatoid arthritis, its persistent activation leads to the production of pro-inflammatory cytokines, chemokines, and enzymes that drive inflammation and tissue destruction.

The proposed mechanism for this compound involves the direct inhibition of NF-κB p65, a key subunit of the NF-κB complex.[3][4] This interaction is thought to reduce the DNA binding activity of NF-κB, thereby downregulating the transcription of its target genes.[3][4]

Key effects on the NF-κB pathway include:

-

Inhibition of IκBα Degradation: Leocarpinolide B has been shown to block the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

-

Prevention of NF-κB p65 Translocation: By stabilizing IκBα, the translocation of the active NF-κB p65 subunit into the nucleus is prevented.[1]

-

Downregulation of Pro-inflammatory Mediators: This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1.[1] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress, a key contributor to chronic inflammation.

This compound is hypothesized to activate the Nrf2 pathway, leading to a reduction in intracellular reactive oxygen species (ROS).[1]

Key effects on the Nrf2 pathway include:

-

Nrf2 Translocation: Leocarpinolide B promotes the translocation of Nrf2 from the cytoplasm into the nucleus.[1]

-

Induction of Antioxidant Enzymes: Nuclear Nrf2 induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1]

Figure 2: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from studies on Leocarpinolide B, which provides a basis for the expected potency of this compound.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Inhibition of Pro-inflammatory Cytokines | ||||

| IL-8 Secretion | SW982 (human synovial cells) | IL-1β (20 ng/mL) + LB (5, 10, 20 µM) | Dose-dependent inhibition | |

| IL-6 Secretion | SW982 (human synovial cells) | IL-1β (20 ng/mL) + LB (5, 10, 20 µM) | Dose-dependent inhibition | |

| Inhibition of Proliferation, Migration, and Invasion | ||||

| Cell Proliferation | SW982 (human synovial cells) | IL-1β-induced | Significant inhibition | [5] |

| Cell Migration | SW982 (human synovial cells) | IL-1β-induced | Significant inhibition | [5] |

| Cell Invasion | SW982 (human synovial cells) | IL-1β-induced | Significant inhibition | [5] |

| In vivo Anti-arthritic Effects | ||||

| Autoimmune Antibody Production | Collagen-induced arthritic mice | LB treatment | Decreased production | [3] |

| Inflammatory Cytokine Production | Collagen-induced arthritic mice | LB treatment | Decreased production in joint muscles | [3] |

| Pannus Formation & Bone Erosion | Collagen-induced arthritic mice | LB treatment | Significantly suppressed | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Leocarpinolide B. These protocols would be essential for validating the hypothesized activity of this compound.

Cell Culture and Treatment

-

Cell Line: Human synovial SW982 cells or RAW264.7 macrophages.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For stimulation, cells are treated with lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β). The compound of interest, this compound, would be added at various concentrations with the stimulant for a specified duration (e.g., 24 hours).

Cytokine Measurement (ELISA)

-

Protocol: The levels of secreted cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., IκBα, p-p65, Nrf2, HO-1).

-

Protocol:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining

-

Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 and Nrf2.

-

Protocol:

-

Cells are grown on coverslips and treated as required.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against the target protein is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope.

-

Molecular Docking

-

Purpose: To predict the binding interaction between the compound and its protein target (e.g., NF-κB p65).

-

Protocol:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The structure of the ligand (this compound) is generated and optimized.

-

Molecular docking software (e.g., AutoDock) is used to predict the binding pose and affinity of the ligand to the protein's active site.

-

Figure 3: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion

Based on the robust evidence from studies on Leocarpinolide B, it is hypothesized that this compound acts as a potent anti-inflammatory agent by dually targeting the NF-κB and Nrf2 signaling pathways. This dual action of inhibiting a major pro-inflammatory pathway while simultaneously activating a key antioxidant and cytoprotective pathway presents a promising therapeutic strategy for inflammatory diseases. Further direct experimental investigation into this compound is warranted to confirm this hypothesized mechanism of action and to evaluate its full therapeutic potential.

References

- 1. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leocarpinolide B Attenuates Collagen Type II-Induced Arthritis by Inhibiting DNA Binding Activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Leocarpinolide B Attenuates Collagen Type II-Induced Arthritis by Inhibiting DNA Binding Activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of (2E)-Leocarpinolide F

A comprehensive analysis of the physicochemical characteristics, experimental protocols, and biological activities of (2E)-Leocarpinolide F remains unavailable in the current scientific literature. Extensive searches for this specific compound did not yield data regarding its molecular formula, molecular weight, melting point, boiling point, solubility, or spectroscopic information.

The scientific focus in related research has been on a different, albeit similarly named, compound: Leocarpinolide B. This natural product, a sesquiterpene lactone, has been the subject of multiple studies investigating its potential therapeutic applications, particularly its anti-inflammatory properties.

Leocarpinolide B: A Structurally Related Compound of Interest

Leocarpinolide B has been isolated from Sigesbeckia Herba, a plant used in traditional medicine.[1] Research has demonstrated its potent anti-inflammatory and antioxidant effects.[2]

Biological Activity of Leocarpinolide B

Studies have shown that Leocarpinolide B can attenuate collagen type II-induced arthritis in mice by inhibiting the DNA binding activity of NF-κB.[1][3] It has been observed to decrease the production of autoimmune antibodies and inflammatory cytokines in the joints.[1] In vitro experiments have further revealed that Leocarpinolide B inhibits the proliferation, migration, and invasion of human synovial cells.[1]

The anti-inflammatory mechanism of Leocarpinolide B involves the mediation of the NF-κB and Nrf2 pathways in macrophages.[2] It has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, as well as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthases (iNOS) in lipopolysaccharide (LPS)-induced RAW264.7 cells.[2]

Signaling Pathways Associated with Leocarpinolide B

The anti-inflammatory effects of Leocarpinolide B are linked to its ability to modulate key signaling pathways. The primary mechanism identified is the inhibition of the nuclear factor kappa B (NF-κB) pathway.[1][2] Additionally, Leocarpinolide B has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[2]

Below is a generalized representation of the NF-κB signaling pathway, which Leocarpinolide B has been shown to inhibit.

Experimental Protocols

While specific protocols for "this compound" are not available, the isolation and purification of related natural products like Leocarpinolide B typically involve chromatographic techniques.

A general workflow for the isolation of natural products from plant material is outlined below.

References

- 1. Leocarpinolide B Attenuates Collagen Type II-Induced Arthritis by Inhibiting DNA Binding Activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of Novel Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, primarily found in the Asteraceae family.[1][2][3] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The therapeutic potential of SLs is often linked to their unique chemical structures, particularly the presence of an α-methylene-γ-lactone moiety.[2] This guide provides a comprehensive overview of the modern techniques and methodologies employed in the structure elucidation of novel sesquiterpene lactones, offering a technical resource for researchers in natural product chemistry and drug development.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring.[2] Their structural diversity arises from different carbocyclic skeletons, such as germacranolides, eudesmanolides, and guaianolides, and various functional group modifications.[5][6] The biological activity of many SLs is attributed to their ability to act as alkylating agents, reacting with nucleophilic sites in biological macromolecules.[2] Several SLs, including artemisinin, thapsigargin, and parthenolide (B1678480), are currently in clinical trials for cancer treatment, highlighting their therapeutic potential.[7]

Workflow for Structure Elucidation

The process of elucidating the structure of a novel sesquiterpene lactone is a multi-step process that begins with isolation and purification, followed by a suite of spectroscopic analyses to determine the molecular formula, connectivity, and stereochemistry.

Caption: General workflow for the isolation and structure elucidation of novel sesquiterpene lactones.

Experimental Protocols

Isolation and Purification

The initial step in structure elucidation is the isolation of the pure compound from its natural source.

Protocol for Extraction and Preliminary Fractionation:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature to a constant weight and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for an extended period (e.g., 3 x 48 hours).[8][9] Concentrate the combined organic extracts under reduced pressure to obtain a crude residue.

-

Solvent-Solvent Partitioning: Suspend the crude residue in a water-methanol mixture and partition successively with solvents of increasing polarity (e.g., n-hexane, dichloromethane (B109758), ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography (CC): Subject the desired fraction (often the dichloromethane or ethyl acetate (B1210297) fraction) to column chromatography on silica (B1680970) gel.[8] Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[8] Collect fractions and monitor by Thin Layer Chromatography (TLC).

Protocol for Final Purification by HPLC:

-

Sample Preparation: Dissolve the partially purified fraction in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Conditions: Utilize a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).[10][11] The mobile phase is typically a gradient of water and acetonitrile (B52724) or methanol.[10][11]

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).[10]

-

Fraction Collection: Collect the peaks corresponding to individual compounds for further analysis. Semi-preparative or preparative HPLC can be used to obtain larger quantities of the pure compound.[10]

Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Introduction: Introduce the purified compound into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with liquid chromatography.[12][13]

-

Ionization: Use ESI in positive or negative ion mode to generate molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[12]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector to obtain a highly accurate mass measurement.[14]

-

Data Analysis: Use the accurate mass to calculate the molecular formula. Perform tandem MS (MS/MS) experiments by inducing fragmentation of the molecular ion to obtain information about the compound's substructures.[12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[13][15] A combination of 1D and 2D NMR experiments is typically required.[16]

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR:

-

Acquire a ¹H NMR spectrum to identify the types and number of protons and their splitting patterns (coupling).

-

Acquire a ¹³C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[17]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.[17]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.[17]

-

3.2.3. X-ray Crystallography

For crystalline compounds, X-ray crystallography provides unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[18][19][20]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Data Presentation

The following tables present hypothetical but representative quantitative data for a novel guaianolide-type sesquiterpene lactone.

Table 1: NMR Spectroscopic Data (¹H and ¹³C) for a Novel Guaianolide (Hypothetical data in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | HMBC Correlations (H to C) |

| 1 | 82.5 (CH) | 4.85, t (9.5) | C-2, C-5, C-10, C-14 |

| 2 | 35.2 (CH₂) | 2.10, m; 1.95, m | C-1, C-3, C-4 |

| 3 | 28.1 (CH₂) | 1.80, m; 1.65, m | C-2, C-4, C-5 |

| 4 | 145.3 (C) | - | - |

| 5 | 50.1 (CH) | 2.55, dd (10.0, 5.0) | C-1, C-4, C-6, C-10 |

| 6 | 78.9 (CH) | 4.20, t (8.0) | C-5, C-7, C-8, C-11 |

| 7 | 55.4 (CH) | 3.15, m | C-6, C-8, C-11, C-12 |

| 8 | 75.3 (CH) | 4.50, d (6.0) | C-6, C-7, C-9, C-12 |

| 9 | 40.2 (CH₂) | 2.25, m; 2.05, m | C-8, C-10 |

| 10 | 140.1 (C) | - | - |

| 11 | 139.5 (C) | - | - |

| 12 | 170.1 (C=O) | - | - |

| 13 | 120.5 (CH₂) | 6.25, d (3.0); 5.60, d (3.0) | C-7, C-11, C-12 |

| 14 | 16.8 (CH₃) | 1.85, s | C-1, C-9, C-10 |

| 15 | 22.5 (CH₃) | 1.20, d (7.0) | C-3, C-4, C-5 |

Table 2: HRMS Data for a Novel Guaianolide

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 265.1434 | 265.1431 | C₁₅H₂₁O₄ |

| [M+Na]⁺ | 287.1254 | 287.1250 | C₁₅H₂₀O₄Na |

Signaling Pathways Modulated by Sesquiterpene Lactones

Many sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.[21] The α-methylene-γ-lactone moiety is a key pharmacophore that can covalently bind to sulfhydryl groups of proteins, such as transcription factors and kinases.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[22] Several sesquiterpene lactones, such as parthenolide, are potent inhibitors of this pathway.[4] They can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

MAPK and JAK-STAT Signaling Pathways:

Sesquiterpene lactones can also influence other critical pathways like the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[21][22] For instance, they have been shown to affect the phosphorylation status of key proteins like ERK, JNK, and STAT3, which are involved in cell proliferation, differentiation, and apoptosis.[21][23]

Caption: Modulation of MAPK and JAK-STAT signaling pathways by sesquiterpene lactones.

Conclusion

The structure elucidation of novel sesquiterpene lactones is a systematic process that relies on the integration of modern chromatographic and spectroscopic techniques. The combination of mass spectrometry, comprehensive 1D and 2D NMR analysis, and, when possible, X-ray crystallography, provides a powerful toolkit for unambiguously determining the complex structures of these biologically active natural products. A thorough understanding of their structure is the foundation for investigating their mechanism of action, exploring structure-activity relationships, and ultimately developing new therapeutic agents. This guide provides a foundational framework of the protocols and logical workflows essential for researchers in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What made sesquiterpene lactones reach cancer clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 10. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. X-Ray crystal structure of the sesquiterpene lactone scorpioidine | Semantic Scholar [semanticscholar.org]

- 19. X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var.chinensis -Natural Product Sciences | Korea Science [koreascience.kr]

- 20. X-Ray crystal structure of the sesquiterpene lactone scorpioidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Navigating the Uncharted Territory of (2E)-Leocarpinolide F: A Pivot to its Well-Studied Relative, Leocarpinolide B

A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the anti-inflammatory potential of (2E)-Leocarpinolide F. To date, no peer-reviewed studies have been published that detail its specific biological activities, quantitative effects on inflammatory markers, or the underlying molecular mechanisms.

While the quest for novel anti-inflammatory agents is a critical area of research, the absence of foundational data for this compound prevents the creation of an in-depth technical guide as requested.

However, the scientific community has dedicated considerable effort to investigating a closely related sesquiterpenoid lactone isolated from the same medicinal plant, Sigesbeckia orientalis: Leocarpinolide B . This compound has demonstrated significant anti-inflammatory properties, and a wealth of data exists regarding its mechanisms of action.

In lieu of a report on this compound, we present a comprehensive technical guide on the anti-inflammatory potential of Leocarpinolide B . This guide adheres to the original request's core requirements for data presentation, detailed experimental protocols, and visualization of signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

The Anti-Inflammatory Potential of Leocarpinolide B: A Technical Overview

Leocarpinolide B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and enzymes.

Quantitative Data on the Anti-inflammatory Effects of Leocarpinolide B

The following table summarizes the key quantitative data from various in vitro and in vivo studies on Leocarpinolide B.

| Assay | Model System | Key Findings | Concentration/Dose | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO production. | IC50 value not specified, but effective at 5, 10, 20 µM. | [1] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 macrophages | Inhibition of PGE2 production. | Effective at 5, 10, 20 µM. | [1] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction in TNF-α and IL-6 levels. | Effective at 5, 10, 20 µM. | [1] |

| Pro-inflammatory Cytokine Production (IL-8, IL-6) | IL-1β-induced human synovial SW982 cells | Significant inhibition of IL-8 and IL-6 secretion. | Effective at 5, 10, 20 µM. | [2] |

| In vivo Paw Edema | Carrageenan-induced paw edema in mice | Data not available in the provided search results. | ||

| In vivo Arthritis Model | Collagen-induced arthritis in mice | Attenuated the severity of arthritis, reduced inflammatory cell infiltration, and protected against bone erosion. | Not specified in abstracts. | [3] |

Experimental Protocols

This section details the methodologies employed in the key experiments investigating the anti-inflammatory effects of Leocarpinolide B.

1. Cell Culture and Treatment:

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line)

-

SW982 (human synovial sarcoma cell line)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For in vitro assays, cells are pre-treated with varying concentrations of Leocarpinolide B for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in cell culture supernatants or serum samples are quantified using commercially available ELISA kits.

3. Western Blot Analysis:

-

This technique is used to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.

-

Protocol Outline:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. In Vivo Models:

-

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used animal model of rheumatoid arthritis.

-

Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster injection is given after a specific period.

-

Leocarpinolide B is administered orally or intraperitoneally at various doses.

-

The severity of arthritis is assessed by scoring paw swelling and inflammation.

-

Histopathological analysis of the joints is performed to evaluate synovial inflammation, cartilage destruction, and bone erosion.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Leocarpinolide B and a typical experimental workflow.

Conclusion

While research on This compound is currently absent from the scientific literature, its close structural relative, Leocarpinolide B , has emerged as a promising anti-inflammatory agent. The available data strongly suggest that Leocarpinolide B mitigates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. Further investigation into the structure-activity relationships of leocarpinolide derivatives may shed light on the potential therapeutic properties of this compound and other related compounds. This technical guide on Leocarpinolide B provides a solid foundation for researchers and drug developers working in the field of inflammation and natural product-based drug discovery.

References

- 1. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leocarpinolide B Attenuates Collagen Type II-Induced Arthritis by Inhibiting DNA Binding Activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for (2E)-Leocarpinolide F: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Leocarpinolide F is a sesquiterpenoid natural product isolated from Siegesbeckia orientalis, a plant with a history in traditional medicine. Its complex chemical architecture, featuring a germacrane-type sesquiterpene lactone core, presents a significant challenge and an attractive target for total synthesis. This document outlines a proposed total synthesis protocol for this compound, based on modern synthetic methodologies. The protocol is designed to be a valuable resource for researchers in natural product synthesis and drug development, providing a detailed roadmap for the construction of this intricate molecule. While no total synthesis of this compound has been published to date, this proposed route offers a strategic and plausible approach.

Introduction

This compound, with the chemical formula C₂₀H₂₄O₇ and CAS number 145042-08-6, belongs to the germacranolide class of sesquiterpene lactones.[1][2][3][4] These compounds are known for their diverse biological activities, which makes this compound a molecule of interest for potential therapeutic applications. The development of a robust total synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and providing a scalable route to the natural product and its analogs. This application note details a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective total synthesis of this compound.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₂₀H₂₄O₇

SMILES: C/C=C(C)\C(O[C@H]1[C@]2([H])--INVALID-LINK--([H])/C=C(CC/C=C([C@@H]1O)/C=O)/CO)=O[1][3]

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the disconnection of the macrocyclic germacrane (B1241064) core at a late stage, revealing more manageable acyclic precursors.

Caption: Retrosynthetic analysis of this compound.

The proposed disconnection strategy involves a late-stage macrocyclization to form the ten-membered ring characteristic of germacranolides. This could be achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling or a similar chromium(II)-mediated reaction, which is known for its high functional group tolerance and ability to forge carbon-carbon bonds in complex settings. The acyclic precursor would be assembled from two key fragments: an aldehyde fragment and an ester fragment. These fragments, in turn, could be synthesized from a common chiral pool starting material to ensure enantiocontrol.

Proposed Total Synthesis Workflow

The forward synthesis would commence from a readily available chiral starting material, such as a derivative of a chiral pool amino acid or carbohydrate, to establish the initial stereocenters.

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical detailed methodologies for key transformations in the proposed synthesis.

Synthesis of a Key Chiral Intermediate

A multi-step sequence starting from a commercially available chiral building block would be employed. This would involve stereoselective reductions, oxidations, and protecting group manipulations to install the necessary functionality and stereochemistry.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 1 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0 °C | 90-95 |

| 2 | Protection of Diol | 2,2-Dimethoxypropane, p-TsOH, Acetone | >95 |

| 3 | Oxidative Cleavage | O₃, CH₂Cl₂/MeOH; then Me₂S | 85-90 |

| 4 | Wittig Reaction | Ph₃P=CHCO₂Et, CH₂Cl₂, rt | 80-85 |

Fragment Coupling and Macrocyclization